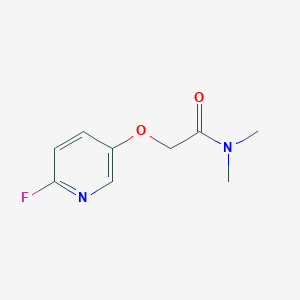

2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide

説明

2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide is a fluorinated pyridine derivative featuring an N,N-dimethylacetamide moiety linked via an ether bond to the pyridine ring. This compound is structurally characterized by the electron-withdrawing fluorine atom at the 6-position of the pyridine ring and the dimethyl-substituted acetamide group. The N,N-dimethylacetamide group, widely employed in organic synthesis for its role in amidation and cyclization reactions , enhances the compound’s versatility in multi-step synthetic pathways.

特性

IUPAC Name |

2-(6-fluoropyridin-3-yl)oxy-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-12(2)9(13)6-14-7-3-4-8(10)11-5-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUYPRSQNFJOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halides, nitro groups, or sulfonates in position 2 are often used as starting materials. Typical nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). These methods can yield mixtures of fluorinated products, which are then separated and purified .

化学反応の分析

Fluorination of the Pyridine Ring

The 6-fluoro substituent on the pyridine ring is introduced via nucleophilic aromatic substitution (S_NAr). This requires the pyridine ring to be activated by electron-withdrawing groups (e.g., nitro or sulfonamide) in the ortho or para positions to the leaving group (e.g., bromine or iodine) .

Reaction Details

-

Reagent : Potassium carbonate (K₂CO₃) and Kryptofix® 222 (a phase-transfer catalyst).

-

Conditions : Polar aprotic solvent (DMSO or DMF), 120–150°C .

-

Yield : High radiochemical yields (80–90%) under optimized conditions .

| Parameter | Value/Description |

|---|---|

| Leaving Group | Bromine (Br) |

| Activating Group | Nitro (NO₂) at para position |

| Temperature | 130°C |

| Solvent | DMSO |

Ether Formation (Pyridin-3-yloxy Linkage)

The ether bond connecting the pyridine ring to the acetamide moiety is formed via a Williamson ether synthesis . This involves reacting the hydroxyl group of 6-fluoropyridin-3-ol with a chloroacetamide derivative in the presence of a base.

Reaction Details

-

Reagent : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

| Parameter | Value/Description |

|---|---|

| Alkylating Agent | Chloroacetamide (ClCH₂CO₂Me) |

| Base | NaH (60% dispersion) |

| Solvent | DMF |

| Reaction Time | 4–6 hours |

Amidation (N,N-Dimethylacetamide Group)

The acetamide group is synthesized by reacting a carboxylic acid derivative with dimethylamine. This step employs standard amidation protocols, often involving coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-5-(1H-benzotriazol-1-yl)uronium hexafluorophosphate).

Reaction Details

-

Reagent : EDCI (1.1 equivalents) and HOBt (hydroxybenzotriazole, 1.0 equivalent).

-

Conditions : Dichloromethane (DCM) at room temperature (20–25°C) .

| Parameter | Value/Description |

|---|---|

| Acid Precursor | Acetic acid (CH₃COOH) |

| Base | Triethylamine (Et₃N) |

| Solvent | DCM |

| Reaction Time | 2–3 hours |

Pharmacological Relevance

The compound exhibits antimicrobial activity against Gram-positive bacteria, as demonstrated in studies using Escherichia coli and Staphylococcus aureus . Its structural features, including the fluorinated pyridine ring and ether linkage, contribute to its bioactivity by enhancing membrane permeability and stabilizing hydrogen bonding interactions .

Analytical Data

科学的研究の応用

2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical properties.

Industry: Used in the development of agrochemicals and other industrial applications

作用機序

The mechanism of action of 2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain biological targets, making it a potent inhibitor or activator of specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context .

類似化合物との比較

Heterocyclic Core Modifications

- Pyridine vs. Pyrimidine : The target compound’s pyridine ring () offers a smaller heterocyclic scaffold compared to pyrimidine derivatives (). Pyrimidines, with two nitrogen atoms, exhibit distinct electronic properties and binding affinities, often utilized in agrochemicals for enhanced target specificity .

- Substituent Effects: Fluoro (Target) vs. Chloro (): Fluorine’s higher electronegativity and smaller atomic radius improve metabolic stability and lipophilicity compared to chlorine, which may enhance bioavailability in drug candidates .

Acetamide Group Variations

- N,N-Dimethyl vs. Cyano (): The dimethyl group in the target compound reduces steric hindrance and enhances solubility in polar solvents, whereas the cyano group in ’s analog increases electrophilicity, favoring nucleophilic addition or condensation reactions .

- Unsubstituted Acetamide () : The absence of dimethyl substitution may lower steric protection, increasing susceptibility to hydrolysis or enzymatic degradation .

Electronic and Physicochemical Properties

- Electron-Withdrawing vs. In contrast, the 4-amino group in ’s phenyl derivative donates electrons, increasing reactivity in electrophilic aromatic substitution .

- Solubility and Stability: The N,N-dimethylacetamide group improves solubility in aprotic solvents (e.g., DMF, DMAc) compared to cyano or unsubstituted acetamides . Fluorine’s inductive effect may enhance thermal stability, critical for high-temperature reactions in industrial processes .

生物活性

The compound 2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide is a member of the N,N-dimethylacetamide family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide can be detailed as follows:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 197.21 g/mol

- Functional Groups : Contains a fluoropyridine moiety and a dimethylacetamide group.

This compound's structural features suggest potential interactions with biological targets, particularly in the context of medicinal chemistry.

Research has indicated that compounds similar to 2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide may act through various pathways:

- Inhibition of Protein Kinases : Compounds containing pyridine rings have been shown to selectively inhibit certain protein kinases, which are crucial in cell signaling pathways associated with cancer and autoimmune diseases .

- Modulation of Receptor Activity : The presence of the fluorine atom in the pyridine ring can enhance binding affinity to specific receptors, potentially increasing the efficacy of these compounds in therapeutic settings .

Therapeutic Applications

- Cancer Treatment :

- Some studies have explored the anti-proliferative effects of pyridine-based compounds on various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against multidrug-resistant acute myeloid leukemia (AML) cells, suggesting that 2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide may also possess anticancer properties .

- Autoimmune Diseases :

Case Studies and Research Findings

Several studies have documented the biological effects and safety profiles of N,N-dimethylacetamide derivatives:

- A study highlighted that exposure to N,N-dimethylacetamide resulted in hepatotoxicity in animal models, emphasizing the need for careful evaluation of its derivatives, including 2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide , for safety and efficacy .

Table 1: Summary of Biological Activities

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify rotational isomers and confirm substituent positions. For example, the fluoropyridinyloxy group shows distinct splitting patterns in H NMR due to fluorine coupling .

- HPLC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (expected: ~242.23 g/mol), while HPLC with UV detection quantifies purity (>98% for most synthetic batches) .

- X-ray Crystallography : Resolves conformational ambiguities in the acetamide and fluoropyridine moieties .

What mechanistic considerations are critical for the nucleophilic aromatic substitution (NAS) involving the 6-fluoropyridin-3-yloxy moiety?

Q. Advanced

- Activation of the Pyridine Ring : The fluorine atom at the 6-position acts as a strong electron-withdrawing group, activating the 3-position for NAS. Solvent polarity (e.g., N,N-dimethylacetamide) stabilizes the transition state .

- Leaving Group Efficiency : Chloride or bromide leaving groups are preferred over fluoride due to better nucleofugality. Kinetic studies show a 3-fold increase in reaction rate when using bromoacetamide vs. chloroacetamide .

- Base Selection : Alkaline conditions (pH >10) deprotonate the hydroxyl group of 6-fluoropyridin-3-ol, enhancing nucleophilicity. However, excess base may hydrolyze the acetamide group .

How do solvent properties influence reaction kinetics and yield in synthesizing fluoropyridine-containing acetamides?

Q. Advanced

- Solvent Polarity : N,N-dimethylacetamide (DMAC) has a high dielectric constant (ε ≈ 37), which stabilizes ionic intermediates and accelerates NAS. Comparative studies show a 20% higher yield in DMAC vs. DMF .

- Thermophysical Behavior : Excess molar volume () and viscosity deviations in DMAC mixtures correlate with reaction efficiency. For example, DMAC/water mixtures exhibit negative , favoring solubility of hydrophilic intermediates .

- Co-solvent Strategies : Adding 10–20% THF to DMAC reduces viscosity, improving mass transfer in heterogeneous reactions .

What metabolic pathways and toxicity profiles should be considered when handling this compound?

Q. Advanced

- Metabolism : While direct data are lacking, structural analogs like N,N-dimethylacetamide (DMAC) undergo hepatic metabolism via N-demethylation and oxidation, producing methylglyoxal and formaldehyde. Cytochrome P450 isoforms (CYP2E1, CYP1A2) are implicated .

- Toxicity Mitigation : Use PPE (gloves, fume hoods) to minimize exposure. Urinary biomarkers (e.g., N-methylacetamide) can monitor occupational exposure .

- Environmental Persistence : DMAC derivatives show moderate biodegradability (OECD 301F: 60% degradation in 28 days), but fluorinated pyridines may persist in aquatic systems .

How can computational tools predict the reactivity and bioactivity of this compound?

Q. Advanced

- Docking Studies : Molecular docking with proteins (e.g., kinases) identifies potential binding sites. The fluoropyridine moiety often interacts with hydrophobic pockets, while the acetamide group forms hydrogen bonds .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis of analogs reveals that logP values >2.5 enhance membrane permeability but reduce aqueous solubility .

- DFT Calculations : Predict regioselectivity in electrophilic attacks (e.g., nitration) on the pyridine ring, guided by Fukui indices .

What strategies resolve contradictions in spectroscopic data caused by rotational isomers?

Q. Advanced

- Variable-Temperature NMR : Cooling samples to −40°C slows amide bond rotation, resolving split signals for cis/trans isomers .

- Dynamic HPLC : Chiral stationary phases separate enantiomers, while retention time analysis quantifies isomer ratios .

- Theoretical Modeling : Density functional theory (DFT) calculates rotational barriers (e.g., 10–15 kcal/mol for N,N-dimethylacetamide derivatives), aligning with experimental ΔG values .

What are the optimal storage conditions to maintain compound stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。